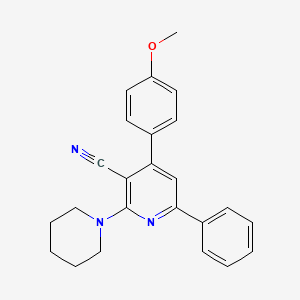
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、複素環式化合物に属する複雑な有機化合物です。メトキシフェニル基、フェニル基、ピペリジニル基、およびカルボニトリル基が置換されたピリジン環を特徴としています。
準備方法
合成経路と反応条件
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルの合成は、通常、多成分反応(MCR)を含みます。1つの効率的な方法は、β-ケトエステル、芳香族アルデヒド、および芳香族アミンのワンポットドミノ反応を含みます。この多成分カップリングは、室温でメタノール中のトリメチルシリルヨージド(TMSI)によって触媒することができ、目的の置換ピリジンを中程度から良好な収率で与えます .
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、より大規模で行われます。連続フロー反応器と自動合成プラットフォームの使用は、製造プロセスの効率とスケーラビリティを高めることができます。触媒と反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されます。
化学反応の分析
反応の種類
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、次のようなさまざまな化学反応を受けることができます。
酸化: メトキシ基は酸化されてヒドロキシル基を形成できます。
還元: カルボニトリル基は還元されてアミンを形成できます。
置換: 芳香族環は求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または触媒の存在下での水素ガス(H₂)などの還元剤を使用できます。
置換: 求電子置換反応は、臭素(Br₂)または硝酸(HNO₃)などの試薬を使用して実施できます。
生成される主要な生成物
酸化: 4-(4-ヒドロキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルの形成。
還元: 4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-アミンの形成。
置換: 使用される求電子試薬に応じて、さまざまな置換誘導体の形成。
科学研究への応用
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗癌剤および抗炎症剤を含む潜在的な薬理学的特性について調査されています.
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、それはチューブリンの重合を阻害し、それによって抗癌効果を発揮する可能性があります .
類似化合物との比較
類似化合物
- 4-(3-ブロモ-4,5-ジメトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリル
- 6-(1,2-ジヒドロ-4-ヒドロキシ-1-メチル-2-オキソキノリン-3-イル)-4-(3,4-ジメトキシフェニル)-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリル
独自性
4-(4-メトキシフェニル)-6-フェニル-2-(ピペリジン-1-イル)ピリジン-3-カルボニトリルは、その特定の置換パターンによりユニークであり、独自の化学的および生物学的特性を与えます。メトキシフェニル基、フェニル基、ピペリジニル基、およびカルボニトリル基の組み合わせにより、研究や産業におけるさまざまな用途に適した多用途な化合物となっています。
特性
分子式 |
C24H23N3O |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-6-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O/c1-28-20-12-10-18(11-13-20)21-16-23(19-8-4-2-5-9-19)26-24(22(21)17-25)27-14-6-3-7-15-27/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
InChIキー |
VVKXLGTURWAIHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
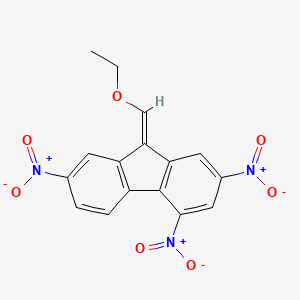
![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)
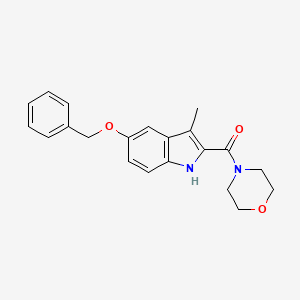
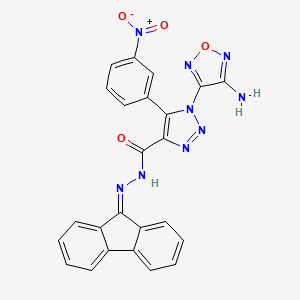
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![4-({[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetyl}amino)benzenesulfonic acid](/img/structure/B11542405.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
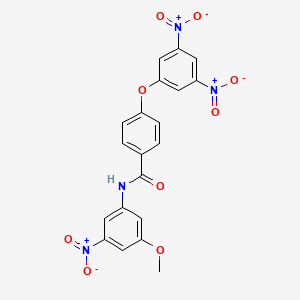
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
